2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide, also known as 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, is a chemical compound with the molecular formula and a molecular weight of 265.11 g/mol. This compound features a bromine atom attached to a phenyl ring that is substituted with an imidazole group, making it significant in various chemical and pharmaceutical applications. The compound is classified under acetyl halides and is often used in organic synthesis due to its reactive nature.
The synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to avoid over-bromination or degradation of sensitive functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Key structural data include:
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone can participate in various chemical reactions due to its electrophilic nature:
The reactivity of this compound allows it to serve as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.
The mechanism of action for compounds like 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone often involves interactions with biological targets:
Research indicates that compounds with similar structures have shown promise in treating various diseases, including cancer and infections.
Characterization through techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provides insights into functional groups and electronic transitions within the molecule.
2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone finds applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its versatility as a building block for more complex chemical entities.
The synthesis of 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide relies on precise bromoacetylation strategies targeting the ketone moiety. A widely adopted approach involves the reaction of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone with brominating agents (e.g., bromine, N-bromosuccinimide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. This method typically employs mild conditions (0–25°C) to suppress di-bromination and hydrolysis byproducts [2]. Alternative pathways utilize pre-functionalized building blocks, such as Suzuki coupling of 4-(1H-imidazol-1-yl)phenylboronic acid with 2-bromo-1-haloethanone derivatives, though this requires palladium catalysis and inert atmospheres [2] [4]. For substituted imidazole variants, de novo imidazole ring synthesis is employed, where α-bromo-ketones react with formamide under reflux to cyclize the heterocycle (Scheme 1 in [2]). Yield optimization hinges on stoichiometric control, with a 1.1:1 molar ratio of brominating agent to ketone precursor maximizing mono-bromination (>75% yield) [9].
Precursor | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Limitations | |
---|---|---|---|---|---|---|
4-(1H-Imidazol-1-yl)acetophenone | Br₂ | DMF | 0–5 | 82 | Di-bromination side products | |
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde | NBS | Acetonitrile | 25 | 78 | Requires O₂ exclusion | |
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone | Br₂ | DMF/K₂CO₃ | 25 | 84 | Double bromination occurs | [9] |
Conversion of the free base to the hydrobromide salt enhances crystallinity and stability. This is achieved by treating 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone with concentrated hydrobromic acid (HBr, 48–62% w/w) in solvent systems like isopropanol, toluene, or diethyl ether. Isopropanol/water (3:1 v/v) mixtures facilitate rapid protonation (<30 min) due to the solvent’s moderate polarity, which solubilizes both organic base and mineral acid [7] [9]. Kinetic studies reveal pseudo-first-order dependence on HBr concentration, with the reaction reaching >95% completion within 45 min at 25°C. Solvent choice critically impacts crystal morphology: toluene yields fine needles, whereas isopropanol/water produces prismatic crystals with superior filtration characteristics [7] [9]. For scale-up, anti-solvent crystallization is preferred, where adding diethyl ether or hexanes to an isopropanol/HBr reaction mixture induces high-purity salt precipitation (99.5% by HPLC) [7].
Solvent Ratio (v/v) | Reaction Time (min) | Crystal Form | Purity (%) | Recovery Yield (%) | |
---|---|---|---|---|---|
Isopropanol/H₂O (3:1) | 30 | Prismatic | 99.5 | 92 | |
Toluene | 120 | Needles | 98.7 | 85 | |
Diethyl ether (anti-solvent) | 10 (precipitation) | Microcrystalline | 99.2 | 90 | [7] [9] |
Microwave irradiation significantly accelerates bromoacetylation, reducing reaction times from hours to minutes. Using N-bromosuccinimide (NBS) in acetonitrile under microwave conditions (100°C, 150 W), complete conversion of 1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethanone occurs in 15 min versus 4 h conventionally [8]. Catalytic methods are equally transformative: palladium-catalyzed C–H bromination of the phenyl-imidazole scaffold with CuBr₂ as a bromine source achieves regioselective monobromination at the ketone’s α-position. This method eliminates pre-formed brominating agents but requires ligands like BINAP and oxygen-free conditions [7]. For imidazole N-alkylation precursors, phase-transfer catalysis (e.g., benzyltriethylammonium chloride) in biphasic water/dichloromethane systems enhances alkylation yields to >90%, facilitating subsequent bromination [8].
Key Advances:
Purification of 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide presents challenges due to polar impurities (imidazole byproducts) and residual solvents. Recrystallization dominates industrial processes for its scalability. Optimal solvents include ethanol/water (4:1), isopropanol, or ethyl acetate, with the latter providing >99% purity when cycled through two successive crystallizations [9]. For derivatives with electron-donating groups (e.g., 2-methylimidazole), chromatographic isolation on silica gel with ethyl acetate/hexanes (1:1) is unavoidable due to reduced crystallinity [2]. However, chromatography introduces silica-derived contaminants and reduces yields by 15–20%. Impurity profiling identifies two key residuals: unreacted ketone precursor (addressed via recrystallization) and di-brominated adducts (suppressed by stoichiometric control during bromoacetylation) [2] [9].
Recrystallization Protocol:
Though beyond core synthetic scope, ortho-substituents on the phenyl ring critically influence reactivity during bromoacetylation. Electron-donating groups (e.g., 2-OH, 2,6-(OH)₂) enhance electrophilicity at the ketone carbon, accelerating bromination kinetics by 1.5–2× vs. unsubstituted analogs [2]. Conversely, sterically hindered ortho-thiols (2-SH) impede bromination, necessitating higher temperatures (50°C). These trends align with Hammett constants (σ), where σ < 0 correlates with faster reaction rates [2].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4